molecular formula C15H14N4O B2713022 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 895360-72-2

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B2713022
CAS RN: 895360-72-2
M. Wt: 266.304
InChI Key: UPEKCMOXLJFJHO-UHFFFAOYSA-N
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Description

“1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a chemical compound with the molecular formula C13H12N4 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives like the one , can be achieved through a process related to the Biginelli-like reaction. This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point estimated to be 378.80°C, and a melting point estimated to be 155.34°C. It has a molar refractivity of 67.6±0.5 cm3, and a polar surface area of 43 Å2 .

Scientific Research Applications

Antimicrobial Activity

TPs have been found to exhibit significant antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents.

Antiviral Activity

TPs also show promising antiviral properties . This suggests their potential use in the treatment of various viral infections.

Antiparasitic Activity

The antiparasitic activity of TPs is another area of interest . They could be used in the development of drugs for the treatment of parasitic diseases.

Anticancer Activity

TPs have been studied for their anticancer properties . They could potentially be used in cancer therapy.

Anticonvulsant Activity

Some TPs have been identified as potent anticonvulsants . For example, a 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine was found to be a more potent anticonvulsant than the reference drug valproate .

Cardiovascular Vasodilators

TPs have been found to act as cardiovascular vasodilators . This suggests their potential use in the treatment of cardiovascular disorders.

Anti-inflammatory and Analgesic Activity

TPs have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs.

Agriculture Applications

In addition to their medicinal applications, TPs have also received attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities of similar compounds, it may be of interest to investigate its potential as a pharmaceutical agent .

Mechanism of Action

    Target of Action

    Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds . .

    Mode of Action

    The mode of action of triazolopyrimidines generally involves binding to their target enzymes or receptors, leading to changes in cellular processes

    Biochemical Pathways

    Triazolopyrimidines can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. Some triazolopyrimidines have been found to have good oral bioavailability

properties

IUPAC Name

1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEKCMOXLJFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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